molecular formula C7H10N2O B14802469 Oxazole, 4-(2-pyrrolidinyl)-

Oxazole, 4-(2-pyrrolidinyl)-

Cat. No.: B14802469
M. Wt: 138.17 g/mol
InChI Key: WYTQIDKBSQQFQU-UHFFFAOYSA-N
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Description

Oxazole, 4-(2-pyrrolidinyl)- is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the broader class of oxazoles, which are known for their diverse biological activities and significant roles in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxazole, 4-(2-pyrrolidinyl)- can be achieved through various methods. One notable approach involves the cyclization of 1-Boc-N-(1-oxoalkan-2-yl)pyrrolidine-2-carboxamides under Appel reaction conditions . This method starts with l-Boc-proline and involves a four-step process, including cyclization and deprotection steps, to yield the target compound with high enantiomeric excess.

Industrial Production Methods: Industrial production of oxazoles often employs eco-friendly catalytic systems. Magnetic nanocatalysts, for instance, have been used to synthesize oxazole derivatives efficiently . These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet, making the process more sustainable.

Mechanism of Action

The mechanism of action of Oxazole, 4-(2-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to engage in non-covalent interactions with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Oxazole, 4-(2-pyrrolidinyl)- include other oxazole derivatives like 2-(2-pyrrolidinyl)oxazoles and 2,4-disubstituted oxazoles . These compounds share the oxazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Uniqueness: What sets Oxazole, 4-(2-pyrrolidinyl)- apart is its specific substitution pattern, which enhances its stability and reactivity under various conditions . This unique structure makes it a valuable compound in both synthetic chemistry and medicinal research.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

4-pyrrolidin-2-yl-1,3-oxazole

InChI

InChI=1S/C7H10N2O/c1-2-6(8-3-1)7-4-10-5-9-7/h4-6,8H,1-3H2

InChI Key

WYTQIDKBSQQFQU-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=COC=N2

Origin of Product

United States

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